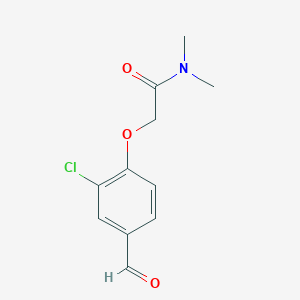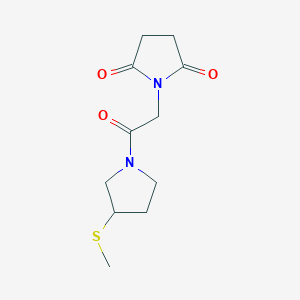
1-(2-(3-(Methylthio)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(3-(Methylthio)pyrrolidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a pyrrolidine ring, which is a type of cyclic secondary amine . The molecule also includes a methylthio group and an oxoethyl group attached to the pyrrolidine ring.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure. Pyrrolidines can participate in a variety of reactions, including those catalyzed by nickel and other transition metals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would depend on its exact molecular structure. Pyrrolidines are typically colorless liquids that are miscible with water and most organic solvents .Applications De Recherche Scientifique
Anticonvulsant Activity
This compound has shown promising results in the field of anticonvulsant research . It has been evaluated for its anticonvulsant activity in animal models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The compound showed a higher ED50 value than those of the reference drugs: valproic acid (VPA) and ethosuximide (ETX) .
Antinociceptive Activity
The compound has also been evaluated for its antinociceptive (pain-relieving) properties . The antinociceptive activity of the compound was evaluated in the hot plate test and writhing tests .
Neurotoxicity
The compound’s potential neurotoxic effects have been assessed as part of its in vitro ADME-Tox parameters . This is crucial in determining the safety profile of the compound for potential therapeutic use .
Hepatotoxicity
The compound’s potential hepatotoxic effects have also been evaluated . This is important in assessing the compound’s potential impact on liver function, which is a key consideration in drug development .
Influence on Cytochrome P-450 Isoforms
The compound’s influence on the function of several cytochrome P-450 isoforms (CYP3A4 and CYP2D6) has been assessed . These enzymes play a crucial role in drug metabolism, and their interaction with the compound can influence its pharmacokinetic profile .
Antimicrobial Activity
While not directly related to the exact compound, similar structures with a pyridine nucleus have shown antimicrobial activity . This suggests potential for further research into the antimicrobial properties of this compound .
Antiviral Activity
Similarly, compounds with a pyridine nucleus have demonstrated antiviral activities . This opens up another potential avenue for research into the antiviral properties of this compound .
Propriétés
IUPAC Name |
1-[2-(3-methylsulfanylpyrrolidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17-8-4-5-12(6-8)11(16)7-13-9(14)2-3-10(13)15/h8H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGSKCKTLKFOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

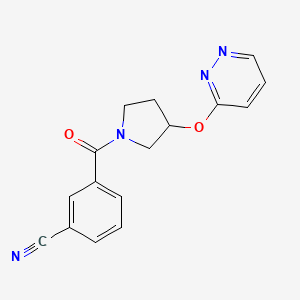
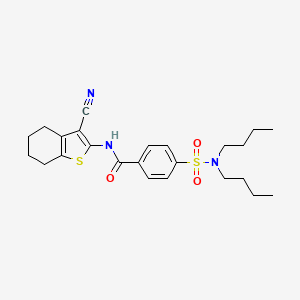
![4-[[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-oxazole](/img/structure/B2460578.png)
![4-Bromobicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2460579.png)
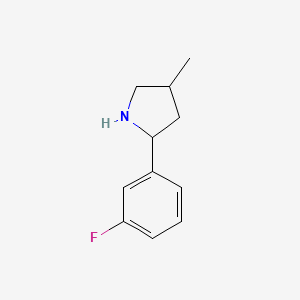

![7-Hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2460584.png)
![3-(2-chlorophenyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-5-methyl-N-((tetrahydrofuran-2-yl)methyl)isoxazole-4-carboxamide](/img/structure/B2460586.png)
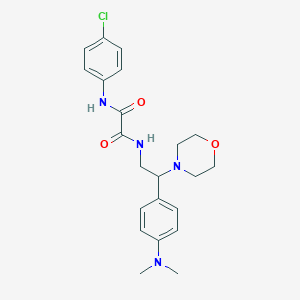
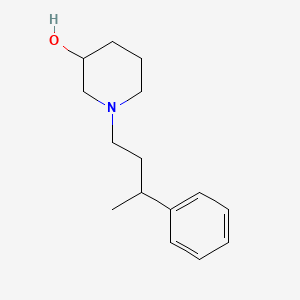
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide](/img/structure/B2460590.png)
![2-[3,4-Dihydro-1(2H)-quinolinyl]aniline](/img/structure/B2460591.png)

